molecular formula C17H22N2O4S2 B2961620 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034400-34-3

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2961620
CAS RN: 2034400-34-3
M. Wt: 382.49
InChI Key: KZUGLAIQQHKRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups highlighted its potential in photodynamic therapy. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Neurological and Metabolic Studies

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides have been explored as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. The compounds showed significant in vitro inhibition, suggesting potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial and Enzyme Inhibitory Effects

  • Schiff bases derived from sulfamethoxazole and their metal complexes showed antimicrobial activities against various pathogens and inhibitory effects on carbonic anhydrase enzymes, offering insights into potential pharmaceutical applications (Alyar et al., 2018).

Environmental Analysis and Contaminant Extraction

  • Benzenesulfonamides, among other compounds, were targeted in a novel procedure for extracting and determining contaminants from soil, showcasing the importance of such compounds in environmental monitoring and analysis (Speltini et al., 2016).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-19-16(11-23-13)14-3-5-15(6-4-14)25(20,21)18-12-17(22-2)7-9-24-10-8-17/h3-6,11,18H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUGLAIQQHKRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCSCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

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